molecular formula C12H11NO2 B8787109 1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone

1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone

Cat. No. B8787109
M. Wt: 201.22 g/mol
InChI Key: ZLNIJXUKXMPEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-[5-(4-aminophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3

InChI Key

ZLNIJXUKXMPEED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 58 g (0.25 mole) of methyl 5-(p-nitrophenyl)-2-furyl ketone, 2 tsp. of Raney Ni and 750 ml of ethanol was shaken under hydrogen pressure for one hour with the theoretical amount of H2 being absorbed. An additional 2000 ml of ethanol was added to the reaction mixture. The mixture was heated to reflux and the catalyst was removed by filtration. The filtrate was treated with ethereal HCl and the resulting solid was filtered and air-dried to yield 41 g (8.15%) of methyl 5-(p-aminophenyl)-2-furyl ketone. An analytical sample was prepared by drying a sample at room temperature in the vacuum pistol, m.p. scinters above 160°.
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

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